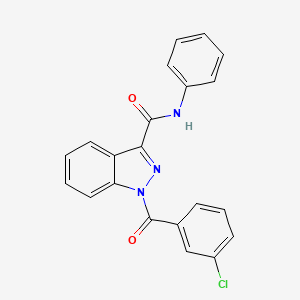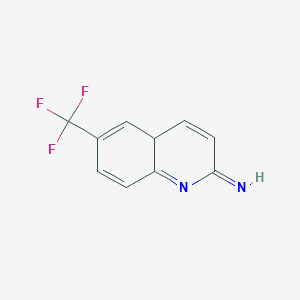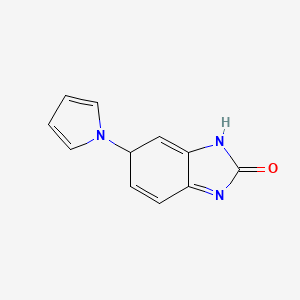
4-methoxy-4H-acridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-4H-acridin-9-one is an organic compound with the molecular formula C14H11NO2 It is a derivative of acridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-4H-acridin-9-one typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates then undergo cyclization using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-4H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
4-methoxy-4H-acridin-9-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological molecules.
Medicine: Acridine derivatives, including this compound, are investigated for their potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 4-methoxy-4H-acridin-9-one primarily involves DNA intercalation. This process inserts the compound between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of 4-methoxy-4H-acridin-9-one, known for its broad range of applications.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to its specific methoxy substitution, which enhances its chemical stability and biological activity. This substitution also allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H11NO2 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-methoxy-4H-acridin-9-one |
InChI |
InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8,12H,1H3 |
InChI-Schlüssel |
QFLLRQVKSOBCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC=C2C1=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















